What is Ethyl 4-Chlorobutyrate-d6 used for in chemical research
What is Ethyl 4-Chlorobutyrate-d6 used for in chemical research
Ethyl 4-Chlorobutyrate-d6 in Advanced Chemical Research: Mechanistic Utility, Synthetic Applications, and Analytical Standards
Executive Summary
Ethyl 4-Chlorobutyrate-d6 (CAS: 927810-76-2) is a highly specialized, isotopically labeled chemical building block widely utilized in pharmaceutical research, mechanistic studies, and analytical chemistry[1][2]. By replacing six hydrogen atoms on the butyrate chain with deuterium ( C6H5D6ClO2 ), this reagent provides unique physicochemical and analytical advantages[2]. The primary applications of this compound fall into two distinct categories: its role as a precursor for synthesizing stable, deuterated active pharmaceutical ingredients (APIs) and its critical function as an internal standard (IS) in quantitative mass spectrometry[3].
Synthetic Applications in Drug Development
Synthesis of Deuterated Cyclopropane Derivatives and Bioisosteres
A major application of Ethyl 4-Chlorobutyrate-d6 is in the preparation of labeled cyclopropane derivatives[2][4][5]. In modern drug discovery, cyclopropyl rings are frequently used to enhance metabolic stability and modulate lipophilicity. Utilizing the deuterated ester via the Kulinkovich reaction allows researchers to synthesize highly substituted cyclopropanols where the deuterium label is retained.
Furthermore, this reagent is instrumental in synthesizing bicyclo[3.1.1]heptanes (BCHeps), which serve as advanced bioisosteres for meta-substituted benzenes[6]. By replacing a phenyl ring with a deuterated BCHep moiety, drug developers can improve membrane permeability (Caco-2) and increase the fraction of sp3-hybridized carbons ( Fsp3 ) while mitigating off-target toxicity[6].
Precursor to Deuterated APIs
Ethyl 4-chlorobutyrate is a foundational intermediate for various central nervous system (CNS) drugs. It is a direct precursor to 4-chlorobutyric acid, which is utilized in the synthesis of the antidepressant vilazodone[7][8]. Additionally, it is used to synthesize specific impurities and analogues of the anti-epileptic drug levetiracetam. By employing the d6-labeled variant, researchers can generate deuterated analogues of these drugs. Deuteration at metabolically labile sites exploits the kinetic isotope effect (KIE), potentially slowing down cytochrome P450-mediated clearance and extending the drug's half-life.
Analytical Utility: Mass Spectrometry Internal Standards
In pharmacokinetic (PK) profiling and metabolic tracing, Ethyl 4-Chlorobutyrate-d6 is employed as an internal standard[3]. The +6 Da mass shift (MW 156.64 g/mol vs. 150.60 g/mol ) is analytically optimal[2][9]. A mass difference of at least 3-4 Da is required to prevent cross-talk from the natural isotopic envelope (e.g., 13C and 37Cl contributions) of the unlabeled analyte. The d6 label ensures complete baseline resolution in Multiple Reaction Monitoring (MRM) channels during LC-MS/MS or GC-MS analysis, allowing for rigorous correction of matrix effects and extraction recovery variances.
Quantitative Data Summaries
To facilitate experimental planning, the key physicochemical parameters of Ethyl 4-Chlorobutyrate-d6 and its unlabeled counterpart are summarized below.
| Property | Value (d6 Labeled) | Value (Unlabeled) | Clinical/Research Significance |
| CAS Number | 927810-76-2[1] | 3153-36-4[4] | Unique identifier for inventory and compliance. |
| Molecular Formula | C6H5D6ClO2 [2] | C6H11ClO2 [9] | Indicates complete deuteration of the butyrate chain. |
| Molecular Weight | 156.64 g/mol [2] | 150.60 g/mol [9] | +6 Da shift completely clears natural isotopic overlap in MS. |
| Boiling Point | ~186 °C | 186 °C[4] | Requires careful thermal management during distillation. |
| Density | ~1.075 g/mL | 1.075 g/mL[4] | Critical for accurate volumetric dispensing in synthesis. |
Mechanistic Workflows and Protocols
Protocol: Kulinkovich Cyclopropanation using Ethyl 4-Chlorobutyrate-d6
Rationale: The Kulinkovich reaction provides a highly efficient, atom-economical route to cyclopropanols. The causality behind using Ti(OiPr)4 is to facilitate a ligand exchange with the Grignard reagent, forming a reactive titanacyclopropane intermediate that undergoes intramolecular insertion with the ester carbonyl.
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Preparation: Flame-dry a Schlenk flask under argon. Add Ethyl 4-Chlorobutyrate-d6 (1.0 equiv) and anhydrous THF.
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Catalyst Addition: Inject Titanium(IV) isopropoxide ( Ti(OiPr)4 , 0.1–0.5 equiv). Stir at room temperature for 10 minutes.
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Grignard Addition: Cool the mixture to -78 °C. Causality: Low temperatures suppress premature nucleophilic acyl substitution, favoring the formation of the titanacyclopropane intermediate. Slowly add Ethylmagnesium bromide (2.2 equiv) dropwise.
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Cyclization: Remove the cooling bath and allow the reaction to warm to 20 °C over 2 hours to drive the intramolecular insertion.
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Quench & Extraction: Quench with 10% aqueous H2SO4 to hydrolyze the titanium complex. Extract with diethyl ether, dry over MgSO4 , and concentrate under reduced pressure.
Mechanism of Kulinkovich cyclopropanation using Ethyl 4-Chlorobutyrate-d6.
Protocol: Preparation and Validation of LC-MS/MS Internal Standard
Rationale: A self-validating IS protocol must account for isotopic purity and matrix suppression. The +6 Da mass shift of the d6 variant guarantees that the M+2 isotope of chlorine ( 37Cl ) does not interfere with the IS signal.
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Stock Solution: Dissolve 1.0 mg of Ethyl 4-Chlorobutyrate-d6 in 1.0 mL of LC-MS grade acetonitrile (1.0 mg/mL). Store at -20 °C.
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Working Solution: Dilute the stock to 50 ng/mL using a 50:50 Methanol:Water extraction solvent.
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System Suitability Test (SST): Inject a "Zero Sample" (blank matrix spiked only with IS). Causality: This validates isotopic purity by confirming the absence of signal in the unlabeled analyte's MRM channel, ruling out back-exchange or unlabeled impurities.
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Sample Processing: Add 50 µL of the Working IS solution to 100 µL of plasma. Perform protein precipitation, centrifuge at 14,000 x g, and inject the supernatant into the LC-MS/MS.
LC-MS/MS pharmacokinetic workflow utilizing a d6-labeled internal standard.
Sources
- 1. 927810-76-2 Ethyl 4-Chlorobutyrate-d6 [chemsigma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. evitachem.com [evitachem.com]
- 4. ETHYL 4-CHLOROBUTYRATE | 3153-36-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes | Domainex [domainex.co.uk]
- 7. evitachem.com [evitachem.com]
- 8. guidechem.com [guidechem.com]
- 9. echemi.com [echemi.com]
